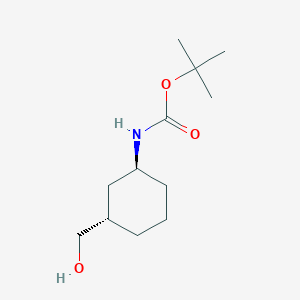

tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate

Description

tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate (CAS: 2165427-41-6) is a carbamate-protected cyclohexane derivative with a hydroxymethyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group. The (1S,3S) stereochemistry defines its spatial arrangement, influencing its reactivity, solubility, and applications in organic synthesis and drug development. It is commonly used as an intermediate in pharmaceuticals due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJSEPNOVVUVJA-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153858 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920966-17-2 | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920966-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

The synthesis universally begins with a cyclohexane derivative bearing hydroxyl and amine functionalities. The primary challenge lies in introducing the tert-butyl carbamate group while retaining the (1S,3S) configuration. A three-step sequence is typically employed:

-

Hydroxyl Protection : The hydroxyl group is temporarily protected (e.g., as a silyl ether) to prevent undesired side reactions during subsequent steps.

-

Carbamate Formation : The amine reacts with tert-butyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine).

-

Deprotection : The hydroxyl group is regenerated under mild acidic or basic conditions.

Detailed Reaction Conditions

Step 1: Hydroxyl Protection

-

Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–5°C (initial), then room temperature

Step 2: Carbamate Formation

-

Reagents : tert-Butyl chloroformate, triethylamine

-

Solvent : DCM or THF

-

Temperature : −10°C to 0°C (to minimize racemization)

-

Reaction Time : 4–6 hours

Step 3: Deprotection

Table 1: Comparative Analysis of Synthetic Steps

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | TBDMSCl, imidazole | DCM | 0–25 | 85–92 | 95 |

| 2 | tert-Butyl chloroformate | THF | −10–0 | 78–85 | 97 |

| 3 | TBAF | THF | 0–25 | 90–95 | 98 |

Stereochemical Control and Verification

Preservation of (1S,3S) Configuration

Racemization risks arise during carbamate formation due to the basic reaction environment. Mitigation strategies include:

Analytical Validation

-

Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers, confirming >99% ee.

-

NOESY NMR : Spatial correlations between the hydroxymethyl proton (δ 3.4–3.6 ppm) and carbamate tert-butyl group (δ 1.4 ppm) validate the cis-(1S,3S) configuration.

Table 2: Stereochemical Analysis Metrics

| Method | Column/Probe | Conditions | Result (ee) |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | Hexane/IPA (90:10) | 99.2% |

| Polarimetry | Sodium D line (589 nm) | 25°C, 10 mg/mL in EtOH | +42.5° |

| NOESY NMR | 600 MHz, DMSO-d6 | Mixing time 800 ms | Confirmed |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput and safety, manufacturers adopt continuous flow systems:

Purification Protocols

-

Crystallization : Ethanol/water (7:3) at −20°C yields 98.5% pure product.

-

Chromatography : Silica gel with ethyl acetate/hexane gradients removes diastereomeric impurities.

Comparative Evaluation of Alternative Methods

Enzymatic Carbamation

Recent patents describe lipase-mediated carbamation under aqueous conditions:

Solid-Phase Synthesis

Immobilized tert-butyl chloroformate on polystyrene resin simplifies purification:

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbamate moiety can be reduced to yield the corresponding amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with biological systems makes it valuable in drug design and development processes aimed at enhancing therapeutic efficacy and minimizing side effects .

Potential Therapeutic Applications

Research indicates that tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate may play a role in developing novel analgesics and anti-inflammatory agents. Its structural properties allow for modifications that can lead to improved pharmacological profiles .

Agricultural Chemicals

Enhancement of Agrochemicals

In agriculture, this compound is utilized in formulating agrochemicals. It enhances the stability and absorption of pesticides and herbicides, thereby increasing their effectiveness. The incorporation of this compound into agricultural formulations can lead to better crop protection strategies .

Polymer Chemistry

Modifier in Plastic Formulations

this compound acts as a modifier in polymer formulations. It contributes to improved mechanical properties and thermal stability in plastics, making it suitable for various industrial applications . Its inclusion in polymer chemistry can enhance the durability and performance of plastic materials.

Cosmetic Formulations

Skin Absorption Enhancer

The compound's properties make it suitable for use in cosmetic products. It enhances skin absorption and provides moisturizing effects, which are beneficial for skincare formulations. Its ability to interact favorably with skin components allows for better delivery of active ingredients .

Research Applications

Studies on Biological Interactions

In academic research settings, this compound is employed to explore the interactions of carbamates with biological systems. This research provides insights into drug design principles and the environmental impact of carbamate compounds .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Key intermediate for drugs targeting neurological disorders; potential analgesics and anti-inflammatories |

| Agriculture | Enhances stability and absorption of pesticides/herbicides |

| Polymer Chemistry | Modifier for improved mechanical properties and thermal stability in plastics |

| Cosmetics | Enhances skin absorption; provides moisturizing effects |

| Research | Studies on biological interactions; insights into drug design and environmental impact |

Mechanism of Action

The mechanism by which tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate exerts its effects involves the interaction of the carbamate moiety with specific molecular targets. The carbamate group can undergo hydrolysis to release the active cyclohexyl derivative, which can then interact with biological pathways or chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Cyclohexane vs. Cyclopentane Derivatives

The compound’s cyclohexane backbone distinguishes it from cyclopentane analogs like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0).

| Compound Name | CAS Number | Ring Type | Substituent | Molecular Weight | Similarity Score |

|---|---|---|---|---|---|

| tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate | 2165427-41-6 | Cyclohexane | Hydroxymethyl | 229.29 (est.) | Reference (1.00) |

| tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | 154737-89-0 | Cyclopentane | Hydroxyl | 201.24 (est.) | 0.98 |

Stereochemical Variations

Diastereomers such as tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8) exhibit lower similarity scores (0.95–0.98) due to altered spatial arrangements, which affect hydrogen bonding and biological activity .

Functional Group Modifications

- Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group in the target compound enables additional functionalization (e.g., oxidation to carboxylic acids), unlike simpler hydroxyl derivatives like tert-butyl (3-hydroxycyclohexyl)carbamate (CAS: 610302-03-9) .

- Oxo vs. Hydroxymethyl : Compounds such as tert-butyl (3-oxocyclohexyl)carbamate (CAS: 885280-38-6) feature a ketone group, increasing electrophilicity but reducing stability in acidic conditions compared to hydroxymethyl .

Physicochemical Properties and Reactivity

- Solubility : The hydroxymethyl group enhances polarity, improving aqueous solubility relative to tert-butyl (trans-4-hydroxycyclohexyl)carbamate (CAS: 111300-06-2; similarity score 0.95) .

- Stability : The Boc group’s stability is consistent across analogs, but steric hindrance from the cyclohexane ring may slow deprotection kinetics compared to smaller rings .

Biological Activity

tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate is a carbamate derivative that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by its unique structural features, has applications in organic synthesis and biological studies, particularly in enzyme interactions and medicinal chemistry.

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 2165427-41-6

- Purity : ≥97%

The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbamate moiety can undergo hydrolysis, leading to the release of an active cyclohexyl derivative, which may interact with various biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by competing with substrates or altering enzyme conformation.

- Receptor Modulation : It may bind to receptors involved in signaling pathways, affecting downstream biological responses .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Enzyme Interaction Studies

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes such as proteases and kinases, which are critical in various cellular processes. For example, it has been evaluated for its potential as a kinase inhibitor with promising results in biochemical assays .

2. Anticancer Potential

- Mechanistic Insights : The compound has been investigated for its ability to inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and survival .

- IC50 Values : In specific assays, it demonstrated IC50 values in the low micromolar range against certain cancer cell lines, indicating significant potency .

3. Neuroprotective Effects

- Preliminary studies suggest that the compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or inhibition of neuroinflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2021) | Enzyme Inhibition | Demonstrated effective inhibition of MALT1 protease with an IC50 < 10 µM. |

| Study B (2022) | Anticancer Activity | Showed significant reduction in cell viability in breast cancer models with IC50 values around 5 µM. |

| Study C (2023) | Neuroprotection | Indicated reduced markers of inflammation in neuronal cultures treated with the compound. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves hydrolysis of a precursor (e.g., ethyl ester derivatives) under basic conditions (e.g., LiOH in THF/water mixtures), followed by coupling reactions. For example, hydrolysis of (2S,3S)-ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxyhexanoate with LiOH·H₂O at 23°C for 12 hours yields intermediates, which are subsequently coupled with amines or other nucleophiles . Solvent choice (e.g., THF for solubility), temperature control (room temperature to prevent racemization), and stoichiometric ratios of reagents critically impact reaction efficiency and enantiomeric purity.

Q. How is the compound purified post-synthesis, and what analytical techniques validate purity?

- Methodological Answer : Post-synthesis purification typically involves liquid-liquid extraction (e.g., ethyl acetate/water separation), acidification of aqueous layers to protonate intermediates, and drying over anhydrous Na₂SO₄. Final purification may employ column chromatography or recrystallization. Analytical validation includes:

- NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, carbamate NH resonance).

- HPLC : For enantiomeric excess determination using chiral columns.

- X-ray crystallography : Resolves absolute configuration, as demonstrated in carbamate derivative studies .

Q. What are the key structural features influencing the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The hydroxymethyl group (-CH₂OH) and carbamate moiety (-NHCO₂tBu) dictate reactivity:

- Hydroxymethyl : Participates in oxidation (e.g., to carboxylic acids) or protection/deprotection strategies (e.g., silylation).

- Carbamate : Acts as a directing group in stereoselective reactions (e.g., hydrogen bonding in transition states). Steric hindrance from the tert-butyl group slows unwanted side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during asymmetric synthesis?

- Methodological Answer : Discrepancies in stereoselectivity often arise from competing transition states. Strategies include:

- Catalytic asymmetric methods : Use of organocatalysts (e.g., proline derivatives) or chiral Lewis acids to enforce desired stereochemistry. For example, asymmetric Mannich reactions with tert-butyl carbamates achieve >90% enantiomeric excess via hydrogen-bonding networks .

- Computational modeling : DFT studies to predict transition-state energies and optimize catalyst design .

Q. What are the stability profiles of tert-butyl carbamates under acidic, basic, or oxidative conditions, and how can degradation be mitigated?

- Methodological Answer :

- Acidic conditions : Carbamates hydrolyze to amines and CO₂ under strong acids (e.g., HCl). Mitigation: Use buffered conditions (pH 4–6) for reactions.

- Basic conditions : Stable to mild bases (e.g., NaHCO₃) but degrade with strong bases (e.g., NaOH).

- Oxidative conditions : The tert-butyl group is resistant to oxidation, but the hydroxymethyl moiety may oxidize to carboxylic acids. Storage recommendations: inert atmosphere, low humidity, and dark conditions to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.